3-Fluorocinnamoyl chloride
Overview
Description
3-Fluorocinnamoyl chloride is a chemical compound that belongs to the class of cinnamoyl chlorides. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique properties and versatility, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocinnamoyl chloride involves complex chemical reactions. One common method is the direct fluorination of cinnamoyl chloride using fluorinating agents. The reaction typically requires controlled conditions, such as low temperatures and the presence of a catalyst, to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of advanced fluorinating agents and catalysts helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorocinnamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents to form new products.
Oxidation and Reduction Reactions: Although less common, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids are often used to facilitate the reactions.
Solvents: Organic solvents like dichloromethane and tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a fluorinated amide, while addition reactions can produce various fluorinated derivatives.
Scientific Research Applications
3-Fluorocinnamoyl chloride is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluorocinnamoyl chloride involves its ability to interact with various molecular targets. The presence of the fluorine atom enhances its reactivity and allows it to form strong bonds with other molecules. This property is particularly useful in drug design, where the compound can be used to modify the activity of target proteins and enzymes .
Comparison with Similar Compounds
4-Fluorocinnamoyl chloride: Similar in structure but with the fluorine atom at the para position.
Cinnamoyl chloride: The non-fluorinated parent compound.
3-Chlorocinnamoyl chloride: Similar structure with a chlorine atom instead of fluorine.
Uniqueness: 3-Fluorocinnamoyl chloride is unique due to the presence of the fluorine atom at the meta position, which imparts distinct chemical and physical properties. This makes it more reactive and versatile compared to its non-fluorinated and differently fluorinated counterparts .
Properties
IUPAC Name |
(E)-3-(3-fluorophenyl)prop-2-enoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-6H/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOVOKZDYQTGTL-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257102 | |
Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13565-05-4, 39098-87-8 | |
Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13565-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39098-87-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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